molecular formula C12H12N2O2 B15046529 Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate

Cat. No.: B15046529
M. Wt: 216.24 g/mol
InChI Key: DIVMOPHBYCDZHZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyrrolidine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

  • Oxidation leads to pyrrole-2-carboxylic acid derivatives.
  • Reduction results in alcohol or aldehyde derivatives.
  • Substitution yields various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine and pyrrole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 2-(2-Pyridyl)-1H-pyrrole-3-carboxylate
  • Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate
  • Ethyl 3-(3-Pyridyl)-1H-pyrrole-2-carboxylate

Comparison: this compound is unique due to the specific positioning of the pyridine and pyrrole rings, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable target for further research and development.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 3-pyridin-2-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(6-8-14-11)10-5-3-4-7-13-10/h3-8,14H,2H2,1H3

InChI Key

DIVMOPHBYCDZHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2=CC=CC=N2

Origin of Product

United States

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